![molecular formula C12H17N3O B2662349 4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}morpholine CAS No. 866049-21-0](/img/structure/B2662349.png)
4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}morpholine is a heterocyclic compound that features a morpholine ring fused with a cyclopenta[d]pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}morpholine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium alkoxide (sodium ethoxide or sodium methoxide) and requires controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}morpholine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an inhibitor of protein kinases, which are crucial in cancer treatment.
Materials Science: It is explored for its use in corrosion inhibitors for steel alloys, providing protection against acidic environments.
Industrial Chemistry: The compound is used in the synthesis of various heterocyclic derivatives, which have applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. For instance, as a protein kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine: Similar structure but with a pyridine ring instead of morpholine.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and are also studied for their kinase inhibitory properties.
Uniqueness
4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}morpholine is unique due to its specific morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
4-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-10-3-2-4-11(10)14-12(13-9)15-5-7-16-8-6-15/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGTYZSDUSFTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2662270.png)
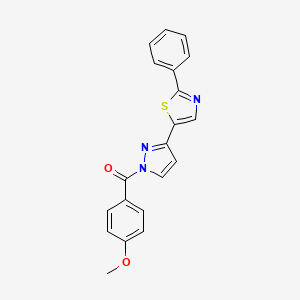

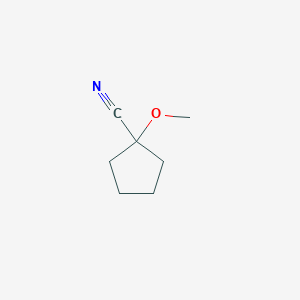
![N-(1-cyanocyclopentyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2662275.png)
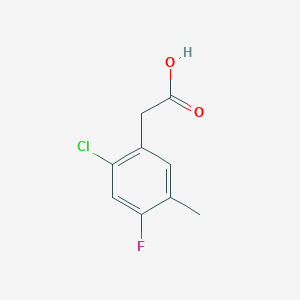
![(E)-3-(((3-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662277.png)
![3-Tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2662278.png)
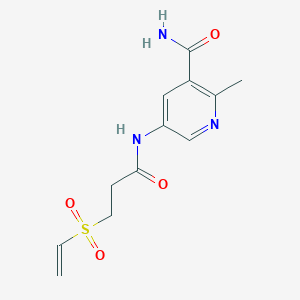
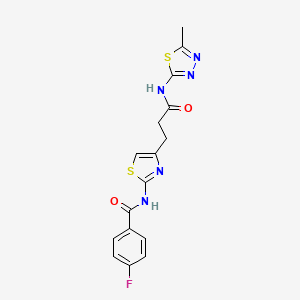
![2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2662281.png)


